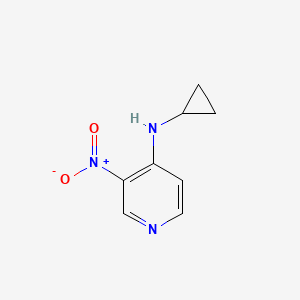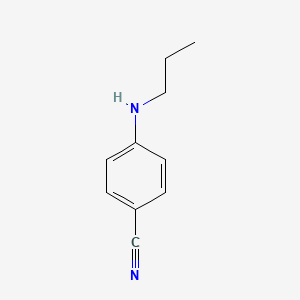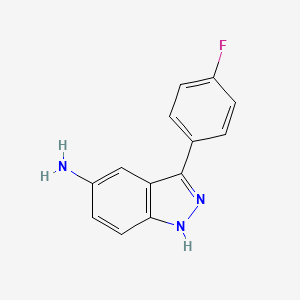
3-(4-fluorophenyl)-1H-indazol-5-amine
Overview
Description
3-(4-Fluorophenyl)-1H-indazol-5-amine, also known as 4-fluoro-1H-indazol-5-amine, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a synthetic compound, which is composed of a phenyl ring and an indazol group. This compound has been extensively studied due to its unique properties, such as its ability to interact with other molecules and its potential as a drug target.
Scientific Research Applications
Antitumor Activity
The compound 3-(4-fluorophenyl)-1H-indazol-5-amine and its derivatives have been explored for their antitumor activities. Research has shown that these compounds inhibit the proliferation of various cancer cell lines, indicating their potential as anticancer agents. For example, a study synthesized a compound related to 3-(4-fluorophenyl)-1H-indazol-5-amine and tested its antitumor activity, demonstrating inhibition of cancer cell growth (Hao et al., 2017; Tang & Fu, 2018).
Antimicrobial Activity
Compounds incorporating the 3-(4-fluorophenyl)-1H-indazol-5-amine structure have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant inhibitory effects against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006; Abdel-Wahab et al., 2014).
Synthesis and Chemical Structure
The synthesis and structural characterization of 3-(4-fluorophenyl)-1H-indazol-5-amine derivatives have been a subject of interest, aiming to understand their chemical properties and potential applications. Studies have detailed the synthesis routes and crystal structures, providing insights into their molecular frameworks and potential for further chemical modifications (Lu et al., 2017; Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . The interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence the absorption of the compound Distribution can be affected by factors such as plasma protein binding and tissue affinity Metabolism often involves biotransformation enzymes, which can alter the compound’s structure and activity. Finally, excretion, often via the kidneys or liver, removes the compound from the body .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, such as modulating signal transduction pathways, altering gene expression, and affecting cell proliferation .
Action Environment
The action, efficacy, and stability of 3-(4-fluorophenyl)-1H-indazol-5-amine can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other substances that may interact with the compound, and physical factors such as temperature and light. For instance, the compound’s action may be enhanced or inhibited by the presence of certain ions or molecules in the environment .
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZGTCUSGGVSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626020 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-indazol-5-amine | |
CAS RN |
395099-48-6 | |
| Record name | 3-(4-Fluorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
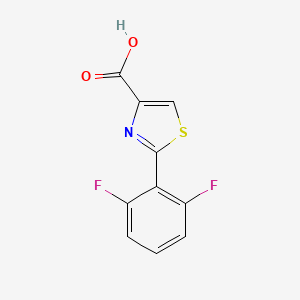
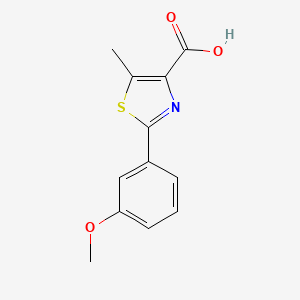
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

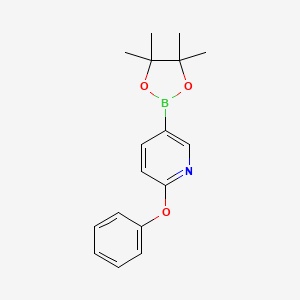

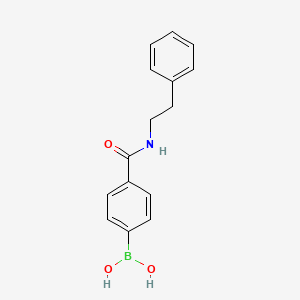
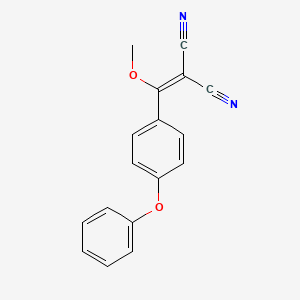
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
